molecular formula C13H17FN2O4S B5773568 N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide

N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B5773568
M. Wt: 316.35 g/mol
InChI Key: WKZBVXKHYRJKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as EFSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EFSB belongs to the class of sulfonamide compounds and is a potent inhibitor of various enzymes, making it a valuable tool in biochemical and physiological research.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide forms a strong hydrogen bond with the zinc ion present in the active site of carbonic anhydrase, leading to inhibition of its catalytic activity.
Biochemical and Physiological Effects
N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to have a significant impact on various physiological processes such as pH regulation, ion transport, and neuronal activity. It has been demonstrated to inhibit the activity of carbonic anhydrase in the eye, leading to a reduction in intraocular pressure, making it a potential therapeutic agent for the treatment of glaucoma. N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anticonvulsant activity, making it a potential therapeutic agent for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has several advantages as a tool for biochemical and physiological research. It is a potent inhibitor of various enzymes, making it a valuable tool for studying enzyme function and regulation. N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide is also highly selective for its target enzyme, making it useful for studying specific physiological processes. However, N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide. One potential area of research is the development of N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide-based therapeutics for the treatment of glaucoma, epilepsy, and other diseases. Another potential area of research is the use of N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, research could be conducted to explore the potential applications of N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in other areas of research, such as cancer biology and drug discovery.

Synthesis Methods

N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can be synthesized using a multistep process involving the reaction of 2-fluoro-5-nitrobenzoic acid with N-ethylmorpholine and sulfur trioxide. The resulting intermediate is then reacted with sodium sulfite to form N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide.

Scientific Research Applications

N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications as an enzyme inhibitor in various scientific fields. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as pH regulation and ion transport. N-ethyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been studied for its potential use as a therapeutic agent in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-ethyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-2-15-13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZBVXKHYRJKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.